Viteralone is classified as a synthetic anabolic steroid, which means it is designed to mimic the effects of testosterone in the body. It is derived from the modification of natural steroid structures to enhance specific anabolic properties while minimizing androgenic effects. This classification places Viteralone alongside other anabolic steroids that are often used illicitly in sports.
The synthesis of Viteralone typically involves several chemical reactions that modify existing steroid frameworks. The most common method includes:
Technical details regarding specific reaction conditions, catalysts, and solvents are crucial for optimizing yield and purity but are often proprietary or vary between laboratories.
Viteralone has a molecular formula that typically includes carbon, hydrogen, and oxygen atoms arranged in a specific steroid structure. The precise molecular structure can be represented as follows:
The three-dimensional conformation of Viteralone can be analyzed using computational chemistry tools, which provide insights into its binding interactions with androgen receptors.
Viteralone participates in various chemical reactions typical of anabolic steroids, including:
Each reaction requires careful control of temperature, pressure, and reactant concentrations to achieve desired outcomes.
Viteralone exerts its effects primarily through interaction with androgen receptors in muscle tissues. The mechanism involves:
Data from studies indicate that Viteralone may also influence nitrogen retention in muscles, further promoting an anabolic state.
Analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.
Viteralone is a naturally occurring sesquiterpenoid compound with the systematic name (5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde and molecular formula C15H14O3 (molecular weight: 242.27 g/mol) [1] [8]. It belongs to the benzofuran class of terpenoids, characterized by a fused tricyclic structure featuring:
The compound's planar structure enables π-π stacking interactions with biological targets, while its chiral center dictates stereospecific binding. Its IUPAC name reflects the benzofuran derivative classification under the broader category of oxygenated heterocyclic terpenoids. The aldehyde and ketone groups contribute to its polarity (logP ≈ 2.3), influencing solubility in organic solvents like methanol and dimethyl sulfoxide [1] [4].
Table 1: Key Physicochemical Properties of Viteralone
Property | Value/Description |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | (5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f]benzofuran-3-carbaldehyde |
Key Functional Groups | Aldehyde, ketone, benzofuran |
Chiral Center | C5 (S-configuration) |
Solubility | Soluble in DMSO, methanol; insoluble in water |
Viteralone was first isolated in 1987 from the medicinal plant Vitex rotundifolia (syn. Vitex trifolia), commonly known as the beach vitex or round-leaved chaste tree [8]. Initial identification leveraged traditional ethnobotanical knowledge of Vitex species in Asian medicine, though specific applications for this compound were not documented historically. The compound's discovery coincided with advances in chromatographic separation techniques in the 1980s, enabling the isolation of minor terpenoid constituents from complex plant matrices [4].
Early research focused on structural elucidation using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, confirming the unique benzofuran scaffold. Biological screening in the 1990s revealed its selective cytotoxicity against human promyelocytic leukemia (HL-60) cells, with a reported IC50 of 29.15 μg/mL (≈120 μM) [8]. This finding positioned viteralone within the broader class of plant-derived sesquiterpenes with anticancer potential, alongside compounds like artemisinin and parthenolide. However, its discovery occurred during a period of declining interest in natural products pharmacology, resulting in limited follow-up studies until the 2010s resurgence of natural product drug discovery.
Table 2: Key Milestones in Viteralone Research
Year | Milestone | Significance |
---|---|---|
1987 | Isolation from Vitex rotundifolia | First identification and structural assignment |
1990s | Cytotoxicity screening against HL-60 cells | Identification of anticancer potential |
2010s | Commercial availability for research | Enabled mechanistic studies |
2020s | Stereochemical activity relationship studies | Focus on (S)-enantiomer's bioactivity |
QSAR and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) models propose that viteralone's cytotoxicity stems from:
Computational studies suggest structural similarities to parthenolide, a sesquiterpene lactone known to inhibit NF-κB signaling. Molecular docking simulations indicate potential interaction with cysteine residues in the IKKβ kinase, though experimental validation is pending [8].
Biosynthetic Pathways
The terpenoid biosynthetic framework positions viteralone within the sesquiterpenoid subclass derived from farnesyl diphosphate (FPP). Theoretical cyclization mechanisms involve:
Biosynthetic studies remain theoretical due to the absence of in vitro enzymatic characterization or isotope labeling experiments.
Stereochemical Activity Relationships
The (S)-configuration at C5 is hypothesized to dictate target binding affinity based on chiral pharmacology principles. This framework predicts that the (R)-enantiomer would exhibit reduced bioactivity due to steric clashes with target proteins, though enantioselective synthesis data is unavailable for confirmation [4] [8].
Table 3: Theoretical Frameworks Guiding Viteralone Research
Framework | Key Principles | Research Implications |
---|---|---|
QSAR & Molecular Modeling | Electrophilicity, lipophilicity, planarity | Predicts protein targets and optimization strategies |
Biosynthetic Pathways | Terpenoid cyclization, oxidative tailoring | Guides biotechnological production approaches |
Stereochemical SAR | Enantioselective target recognition | Rationalizes bioactivity of (S)-enantiomer |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5